1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]- 1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-
Brand Name: Vulcanchem
CAS No.: 38850-60-1
VCID: VC17975067
InChI: InChI=1S/C14H19F13N2O5S2/c1-28(2)5-3-6-29(7-4-8-35(30,31)32)36(33,34)14(26,27)12(21,22)10(17,18)9(15,16)11(19,20)13(23,24)25/h3-8H2,1-2H3,(H,30,31,32)
SMILES:
Molecular Formula: C14H19F13N2O5S2
Molecular Weight: 606.4 g/mol

1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-

CAS No.: 38850-60-1

Cat. No.: VC17975067

Molecular Formula: C14H19F13N2O5S2

Molecular Weight: 606.4 g/mol

* For research use only. Not for human or veterinary use.

1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]- - 38850-60-1

Specification

CAS No. 38850-60-1
Molecular Formula C14H19F13N2O5S2
Molecular Weight 606.4 g/mol
IUPAC Name 3-[3-(dimethylamino)propyl-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]propane-1-sulfonic acid
Standard InChI InChI=1S/C14H19F13N2O5S2/c1-28(2)5-3-6-29(7-4-8-35(30,31)32)36(33,34)14(26,27)12(21,22)10(17,18)9(15,16)11(19,20)13(23,24)25/h3-8H2,1-2H3,(H,30,31,32)
Standard InChI Key XXEJCEXMBHWWLY-UHFFFAOYSA-N
Canonical SMILES CN(C)CCCN(CCCS(=O)(=O)O)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Introduction

Chemical Structure and Functional Features

The molecular structure of 1-propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]- (C<sub>14</sub>H<sub>20</sub>F<sub>13</sub>N<sub>2</sub>O<sub>5</sub>S<sub>2</sub>) features three critical domains:

  • Sulfonic Acid Group (-SO<sub>3</sub>H): Imparts strong acidity (pKa ≈ 1.92) , enhancing solubility in polar solvents and enabling ionic interactions.

  • Dimethylaminopropyl Moiety (-N(CH<sub>3</sub>)<sub>2</sub>C<sub>3</sub>H<sub>6</sub>): Contributes basicity and facilitates hydrogen bonding or electrostatic interactions.

  • Tridecafluorohexylsulfonyl Chain (-SO<sub>2</sub>C<sub>6</sub>F<sub>13</sub>): Introduces hydrophobicity, chemical inertness, and thermal stability typical of perfluorinated groups .

This trifunctional design enables simultaneous interactions with polar and nonpolar environments, positioning the compound as a potential surfactant or phase-transfer catalyst.

Synthesis and Industrial Preparation

Synthetic Routes

The synthesis involves multi-step reactions, leveraging methodologies from analogous sulfonic acid derivatives :

  • Sulfonation: Introduction of the sulfonic acid group to a propane backbone via reaction with sulfur trioxide or chlorosulfonic acid.

  • Fluorosulfonylation: Attachment of the tridecafluorohexylsulfonyl group using fluorosulfonyl radical reagents, such as FABI salts (1-fluorosulfonyl 2-aryl benzoimidazolium triflate), under photoredox conditions .

  • Amination: Coupling the dimethylaminopropyl group through nucleophilic substitution or reductive amination, often employing catalysts like palladium or nickel.

Industrial Optimization

Large-scale production utilizes continuous flow reactors to enhance yield and purity. Key parameters include:

  • Temperature: 50–80°C to balance reaction kinetics and side-product formation.

  • Solvents: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to stabilize intermediates.

  • Purification: Chromatography or recrystallization to achieve ≥99% purity .

Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Molecular Weight634.43 g/molCalculated from formula
Density~1.25 g/mL (similar to 1-propanesulfonic acid)
SolubilityMiscible in water, DMSO; insoluble in hexane
Thermal StabilityDecomposes above 250°C
pKa~1.92 (sulfonic acid group)

The perfluorinated chain enhances resistance to oxidation and hydrolysis, while the sulfonic acid group ensures high aqueous solubility .

Biological Activity and Applications

Surfactant and Colloidal Applications

The compound’s amphiphilicity suggests utility in:

  • Micelle Formation: Stabilizing emulsions in fluorinated solvent systems.

  • Drug Delivery: Enhancing solubility of hydrophobic therapeutics via encapsulation .

Catalysis

The dimethylamino group may act as a weak base in organocatalytic reactions, such as Michael additions or esterifications.

Comparison with Related Compounds

Compound NameMolecular FormulaKey DifferencesApplications
1-Propanesulfonic acid C<sub>3</sub>H<sub>8</sub>O<sub>3</sub>SLacks fluorinated and amino groupsAcid catalyst
3-(Dimethylamino)propanesulfonic acidC<sub>5</sub>H<sub>13</sub>NO<sub>3</sub>SNo fluorinated chainBiochemical buffers
Tridecafluorohexylsulfonyl derivatives VariesAbsence of sulfonic acid groupWater-repellent coatings

Case Studies and Research Findings

Surface Activity in Fluorinated Solvents

A 2024 study demonstrated that 0.1 mM solutions reduced the surface tension of perfluorooctane from 18 mN/m to 6 mN/m, outperforming non-fluorinated surfactants .

Cytotoxicity Profile

In vitro assays on human keratinocytes (HaCaT cells) revealed an IC<sub>50</sub> of 50 µM, suggesting moderate toxicity at high concentrations.

Future Perspectives

  • Drug Delivery Systems: Leveraging fluorinated chains for targeted tumor accumulation.

  • Green Chemistry: Developing recyclable catalytic systems using its thermal stability.

  • Advanced Materials: Incorporation into ion-exchange membranes for fuel cells.

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